molecular formula C5H11NO2 B117716 2-(2-Aminoethyl)-1,3-dioxolane CAS No. 5754-35-8

2-(2-Aminoethyl)-1,3-dioxolane

Cat. No. B117716
CAS RN: 5754-35-8
M. Wt: 117.15 g/mol
InChI Key: JNAQYWWCTUEVKR-UHFFFAOYSA-N
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Description

“2-(2-Aminoethyl)-1,3-dioxolane” is a chemical compound that is also known as “2-(2-Aminoethoxy)ethanol”. It is used in the synthesis of various organic compounds . It has a chemical formula of NH₂CH₂CH₂OCH₂CH₂OH and a molar mass of 105.14 g/mol .


Physical And Chemical Properties Analysis

“2-(2-Aminoethyl)-1,3-dioxolane” has a boiling point of 218 - 224 °C (1013 mbar), a density of 1.06 g/cm3 (20 °C), and a melting point of -11 °C . It also has an explosion limit of 2.0 - 15.5 % (V), a flash point of 127 °C, and an ignition temperature of 370 °C .

Scientific Research Applications

Synthesis and HIV Inhibition

  • A study described the synthesis of 1,3-dioxolan-2-ylnucleosides, where 2-methoxy-1,3-dioxolane reacted with silylated thymine. These compounds were explored as potential inhibitors of HIV, though some were found inactive in vitro (Brånalt et al., 1996).

Antiviral and Anticancer Drug Synthesis

  • Research on dioxolane nucleosides, where oxygen replaces carbon in the ribose moiety of nucleosides, highlighted their potential as powerful antiviral and anticancer drugs. The synthesis of these nucleosides, involving 1,3-dioxolane, poses challenges in controlling stereochemistry (Janes et al., 1999).

Enhancement in Liquid Crystals

  • A study on liquid crystals with 1,3-dioxolane terminal substitution demonstrated enhanced dielectric anisotropy and birefringence. This implies potential applications in improving liquid crystal displays and related technologies (Chen et al., 2015).

Peptide Analogues Synthesis

  • Research indicated the use of 2-(2-bromoethyl)-1,3-dioxolane in the synthesis of ketomethylene analogues of peptides, highlighting its role in developing new compounds for biochemical applications (Johnson & Miller, 2009).

Renewable Gasoline and Solvents

  • A study explored the use of 1,3-dioxolane derivatives in creating renewable gasoline, solvents, and fuel additives, showing promise for sustainable energy applications (Harvey et al., 2016).

Polymer Synthesis

  • Investigations into new functional polyphosphoesters revealed the synthesis and characterization of polymers bearing 1,3-dioxolan-2-one, with applications in materials science and engineering (Koseva et al., 2008).

Safety And Hazards

This compound may cause severe skin burns and eye damage . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound. If inhaled or ingested, immediate medical attention is required .

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-2-1-5-7-3-4-8-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAQYWWCTUEVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206158
Record name 1,3-Dioxolane-2-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)-1,3-dioxolane

CAS RN

5754-35-8
Record name 1,3-Dioxolane-2-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5754-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane-2-ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005754358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxolane-2-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dioxolane-2-ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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